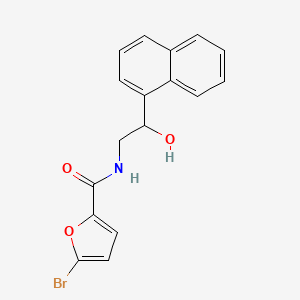

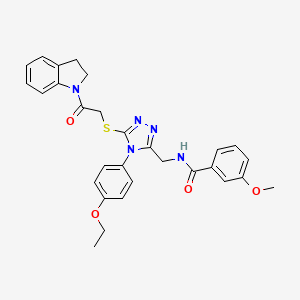

![molecular formula C19H15ClN4O3S B2545615 5-氯-N-[2-(2-甲基苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-硝基苯甲酰胺 CAS No. 396721-68-9](/img/structure/B2545615.png)

5-氯-N-[2-(2-甲基苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of significant interest due to their potential biological activities. In the context of synthesizing chloro-nitrobenzamide derivatives, the papers provide insights into different synthetic routes and starting materials. For instance, one study describes the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide using spectroscopic methods such as H-1 NMR, C-13 NMR, MS, and IR, as well as X-ray diffraction for characterization . Another paper details the preparation of substituted pyrazoline derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were synthesized from 5-chloroanisic acid . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, with the starting material being N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their properties and potential interactions. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Another compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic space group, with the NO2 group being almost in the same plane as the nitrobenzyl ring .

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize the target compounds. For example, treating benzamides with methylhydrazine or phenylhydrazine affords corresponding benzamide derivatives . Acryloyl derivatives are reacted with hydrazine hydrate to produce pyrazoline derivatives, which can be further acetylated . Additionally, pyrazolines can be reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure analysis provides insights into the unit cell parameters and space groups, which are indicative of the compounds' stability and potential intermolecular interactions . The spectroscopic properties, supported by density functional theory (DFT) calculations, help in understanding the electronic structure and reactivity of these molecules . Furthermore, biological activities such as antitumor activity are investigated using assays like the MTT assay, revealing that some compounds exhibit significant inhibition in various cell lines .

科学研究应用

合成方法和衍生物开发

- 作为涉及类似结构部分的衍生物,氯虫苯甲酰胺的合成概述了一种从 3-甲基-2-硝基苯甲酸开始通过酯化、还原、氯化和氨解等几个反应步骤的方法,得到关键的中间体和目标产物,总产率为 55.0% (陈艺芬、李爱霞、解亚飞, 2010).

- 另一项研究重点关注杂环化合物的合成,特别是从 N-甲基-N-(1-苯基-3-R-吡唑-5-基)-2-硝基苯甲酰胺合成的吡唑并[3,4-c][1,5]苯并二氮杂卓-10(11H)酮衍生物,展示了类似核心结构在产生新型杂环化合物方面的多功能性 (S. Plescia, G. Daidone, & V. Sprio, 1979).

生物学应用和作用

- 对吡唑衍生物(包括具有氯和硝基苯甲酰胺基团的衍生物)的研究表明具有显着的抗炎活性,表明具有药理学应用潜力。一项研究合成并测试了一系列取代的吡唑衍生物,在药理学筛选中的结果显示良好,毒性较低且具有良好的抗炎活性 (Mohamed M. Abdulla 等,2014).

- 另一项研究评估了新的 4-亚硝基和 4-重氮吡唑衍生物(在吡唑核中可变取代)对各种菌株的抗菌活性,表明类似化合物具有潜在的抗菌特性 (G. Daidone 等,1992).

属性

IUPAC Name |

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(14-9-28-10-15(14)22-23)21-19(25)13-8-12(20)6-7-17(13)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHKOMJQWASQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

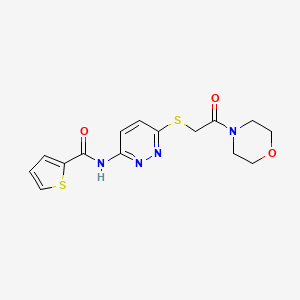

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

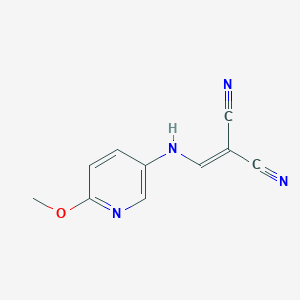

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

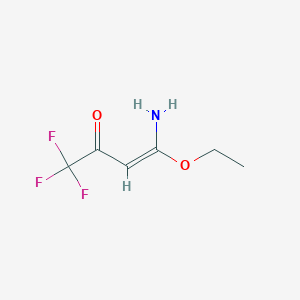

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)